molecular formula C15H12BrClO2 B192855 (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS No. 461432-22-4

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B192855
CAS No.: 461432-22-4
M. Wt: 339.61 g/mol
InChI Key: OEURLNJEQCLGPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone involves the reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to form 2-chloro-5-bromobenzoyl chloride. This intermediate is then reacted with phenetole in the presence of a Lewis acid to undergo a Friedel-Crafts acylation reaction, followed by hydroboration reduction to yield the final product .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield the corresponding alcohol, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for developing new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone include:

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and ethoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEURLNJEQCLGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434334
Record name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461432-22-4
Record name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461432-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of commercial 5-bromo-2-chlorobenzoic acid (250 g, 1.06 mol) in 450 mL of CH2Cl2 containing oxalyl chloride (1.1 mol) was added 1.5 mL of DMF. Once the vigorous evolution of gas ceased, the reaction was stirred overnight prior to removal of the volatiles under vacuum using a rotary evaporator. After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 200 ml of CH2Cl2, the yellow solution was transferred to a 2 L 3-neck flask equipped with an overhead stirrer and an internal thermometer. The stirred mixture was cooled to −3° prior to adding phenetole (130 g, 1.08 mol). AlCl3 (140 g, 1.07 mol) was added via a solid addition funnel over 30 min to insure that the temperature did not exceed 4°. The copious amounts of HCl gas which began to evolve after 60% of the AlCl3 had been added were trapped by passing the gas over a stirred conc. NaOH solution. HPLC revealed the reaction to be 95% complete 10 minutes after the addition was finished. After the mixture was stirred at 4° for 1 hr, the reaction was quenched by pouring over ice. Subsequently, the suspension was diluted with H2O (1 L ) and extracted 3× with CH2Cl2. The combined organic extracts were washed 2× with 1N HCl, 1× with H2O, 2× with 1M NaOH, and 2× with brine prior to drying over Na2SO4. After removal of the volatiles, HPLC revealed the residue to be a 1:7 mixture of ortho/para isomers. Recrystallization 2× from 400 mL of absolute EtOH yielded 230 g (64%) of 5-bromo-2-chloro-4′-ethoxybenzophenone.
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250 g
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450 mL
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130 g
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140 g
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1.5 mL
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Synthesis routes and methods III

Procedure details

N,N-Dimethylforamide (9 mL) was added to a suspension of 5-bromo-2-chlorobenzoic acid (1500 g, 6.41 mol) and oxalyl chloride (975 g, 7.69 mol) in a 5 L 4-necked flask containing dichloromethane (2.8 L) at room temperature. Once the vigorous evolution of gas ceased, the reaction was stirred for 10 h at room temperature. The reaction mixture was concentrated under vacuum to give a yellow residue. The residue was dissolved in dichloromethane (1.2 L) in a 5 L 4-necked flask equipped with an internal thermometer and a water condenser. The stirred mixture was cooled to −3° C. and phenetole (799 g, 6.54 mol) was added. Aluminum (III) chloride (973 g, 6.54 mol) was added to the above solution via a solid addition funnel over 1 h while maintaining the internal temperature below 4° C. After the addition was complete, the reaction mixture was stirred for 2 h at 5˜10° C. The reaction was poured into ice (10 kg). The mixture was further stirred at 4° C. for 1 h, diluted with water (3 L), transferred to a 50 L extraction funnel and extracted with dichloromethane (10 L×2). The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), brine (10 L×2), dried over sodium sulfate (1000 g), and concentrated. The residue was recrystallized in absolute ethanol (3.5 L) to give the title compound as a white solid (1.450 kg, yield 67%, HPLC purity>99%). 1H NMR (CDCl3, 400 MHz): δ 7.77 (d, J=9 Hz, 2H), 7.49-7.53 (m, 1H), 7.47 (d, J=2.1 Hz, 1H), 7.30 (d, J=9 Hz, 1H), 6.90 (d, J=9 Hz, 2H), 4.10 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H).
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799 g
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973 g
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ice
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10 kg
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1.2 L
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3 L
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2.8 L
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1500 g
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975 g
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9 mL
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Yield
67%

Synthesis routes and methods IV

Procedure details

At −5-0° C., ethoxybenzene (20.5 g) and AlCl3 (22.3 g) were added into a solution of 5-bromo-2-chlorobenzoyl chloride (from step 2) in dry DCM (200 mL). Then the mixture was stirred at −5-0° C. for 1 h. The mixture was poured into ice-H2O (200 mL) and extracted with DCM. The organic phase was washed with 1M HCl, H2O, IM NaOH and brine. And the organic phase was concentrated, and the crude was purified by silica-gel column chromatography (PE/EA=80/1-40/1), to obtain 30 g of (5-bromo-2-chloro phenyl)(4-ethoxyphenyl)methanone.
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20.5 g
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22.3 g
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200 mL
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200 mL
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Synthesis routes and methods V

Procedure details

To 5-bromo-2-chlorobenzoic acid (1500 g, 6.41 mol) and oxalyl chloride (975 g, 7.69 mol) in DCM (2.8 L) was added DMF (9 mL). Once the vigorous evolution of gas ceased, the reaction was stirred for 10 hours at RT. The solution was concentrated under vacuum to give a yellow residue. The residue was dissolved in DCM (1.2 L), then the stirred mixture was cooled to −3° C., and phenetole (799 g, 6.54 mol) was added. After the addition was complete, aluminum (III) chloride (973 g, 6.54 mol) was added over 1 hour while maintaining the reaction temperature below 4° C. The mixture was poured over 10 kg ice and stirred at 4° C. for 1 hour. The suspension was diluted with water (3 L) and extracted with DCM (10 L×2). The combined organic layers were washed with 1 N HCl (7.5 L×2), water (10 L), 1N sodium hydroxide (7.5 L×2), and brine (10 L×2), and dried over sodium sulfate (1000 g). After removal of the volatiles, the residues were recrystallized from absolute ethanol (3.5 L) to give compound 2 as a white solid (1450 g, 67% yield, HPLC purity>99%).
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1500 g
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975 g
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2.8 L
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9 mL
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799 g
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973 g
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10 kg
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1.2 L
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3 L
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67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
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Reactant of Route 6
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Customer
Q & A

Q1: What is known about the structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone?

A1: this compound consists of two benzene rings connected by a methanone bridge. [] The molecule adopts a non-planar conformation, with the two benzene rings exhibiting a dihedral angle of 69.30° relative to each other. [] This structural information was obtained through X-ray crystallography studies. []

Q2: Are there any intermolecular interactions present in the crystal structure of this compound?

A2: Yes, the crystal structure of this compound reveals the presence of weak intermolecular C—H⋯O hydrogen bonds. [] These hydrogen bonds link the molecules together, forming chains that extend along the b-axis of the crystal lattice. []

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